A Deep Dive into the Spectroscopic Characterization of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
A Deep Dive into the Spectroscopic Characterization of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling a Structurally Rich Scaffold
3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a fascinating molecule that combines several key structural features: a rigid bicyclic system, a chiral framework, a tertiary amine, and a carboxylic acid. This unique combination makes it and its derivatives significant building blocks in medicinal chemistry, particularly in the design of conformationally constrained analogues of biologically active molecules. The 3-azabicyclo[3.1.0]hexane core is a recognized structural motif in various natural products and pharmacologically active compounds, including antagonists for opioid receptors and histone deacetylase inhibitors.[1]
A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in synthetic pathways. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, grounded in established principles and data from analogous structures.
Core Analytical Workflow
The comprehensive characterization of a novel or synthesized molecule like 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident structure elucidation.
Caption: Overall workflow for the spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid, both ¹H and ¹³C NMR are essential.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment, connectivity, and stereochemistry of the hydrogen atoms. Based on published data for the title compound in D₂O and analysis of similar bicyclic systems, the following assignments can be made.[2]
| Proton Assignment | Predicted Chemical Shift (ppm) in CDCl₃ | Reported Chemical Shift (ppm) in D₂O[2] | Multiplicity | Integration | Key Insights |
| Hₐᵣ (Aromatic) | 7.25-7.40 | 7.50 | Multiplet | 5H | Characteristic signals for the monosubstituted benzene ring of the benzyl group. |
| H-Bn (Benzylic CH₂) | ~3.70 | 4.36 | Singlet | 2H | A singlet due to the absence of adjacent protons. Deshielded by the adjacent nitrogen and aromatic ring. The reported value in D₂O is significantly downfield. |
| H-2, H-4 | 3.00-3.50 | 3.5-3.9 | Multiplets | 4H | Protons on the carbons adjacent to the nitrogen are deshielded. Complex splitting patterns are expected due to diastereotopicity and coupling with each other and adjacent protons. |
| H-5 (Bridgehead) | ~2.00 | 2.14 | Multiplet | 1H | A complex multiplet due to coupling with H-6 and H-4 protons. |
| H-6 (Cyclopropyl) | 1.00-1.60 | 1.09, 1.53 | Multiplets | 2H | The cyclopropyl protons are typically found in the upfield region of the spectrum and exhibit geminal and vicinal coupling. |
| COOH | 10.0-12.0 | Not observed | Broad Singlet | 1H | The acidic proton of the carboxylic acid is expected to be a broad singlet, which is exchangeable with D₂O and thus not observed in that solvent. |
Causality Behind the Chemical Shifts:
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Aromatic and Benzylic Protons: These are in the expected regions, deshielded by the aromatic ring current.
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Bicyclic Core Protons (H-2, H-4, H-5): Their chemical shifts are influenced by the electronegativity of the adjacent nitrogen atom and the rigid, strained nature of the bicyclic system. Protons on the five-membered ring appear at intermediate chemical shifts.
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Cyclopropyl Protons (H-6): The high s-character of the C-H bonds in the cyclopropane ring leads to their characteristic upfield chemical shifts.
¹³C NMR Spectroscopy
While no direct experimental ¹³C NMR spectrum for the title compound is available, a reliable prediction can be made based on data from analogous 3-azabicyclo[3.1.0]hexane derivatives and standard chemical shift increments.[3][4]
| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Insights |
| C=O (Carboxylic Acid) | ~175-180 | The carbonyl carbon is significantly deshielded, as is typical for carboxylic acids. |
| Cᵢₚₛₒ (Aromatic) | ~138 | The quaternary carbon of the benzyl group attached to the benzylic CH₂. |
| Cₐᵣ (Aromatic) | ~127-129 | Multiple signals are expected for the ortho, meta, and para carbons of the phenyl ring. |
| C-Bn (Benzylic CH₂) | ~60 | Deshielded by the adjacent nitrogen and aromatic ring. |
| C-2, C-4 | ~50-55 | Carbons adjacent to the tertiary amine nitrogen. |
| C-1 (Bridgehead, C-COOH) | ~35-40 | A quaternary carbon, expected to be a weak signal. Its chemical shift is influenced by the attached carboxylic acid group. |
| C-5 (Bridgehead) | ~25-30 | The other bridgehead carbon. |
| C-6 (Cyclopropyl) | ~15-20 | The cyclopropyl methylene carbon, characteristically shifted upfield due to ring strain. |
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is standard, while DMSO-d₆ is useful for observing exchangeable protons like the carboxylic acid OH.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
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Acquire a standard one-dimensional proton spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
-
¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0 to 200 ppm.
-
A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more scans). A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.
-
-
Data Processing: Process the raw data (FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is indispensable for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.
Expected Mass Spectrum
For 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (C₁₃H₁₅NO₂), the exact molecular weight is 217.1103 g/mol .
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High-Resolution MS (HRMS): Using a technique like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, the protonated molecule [M+H]⁺ would be observed at m/z 218.1176. This accurate mass measurement confirms the elemental composition.
Proposed Fragmentation Pathway
The fragmentation of the protonated molecule is expected to be dominated by cleavages adjacent to the nitrogen atom and the benzyl group, which are known pathways for benzylamines.[1][5]
Caption: Proposed ESI-MS fragmentation pathway.
Mechanistic Insights into Fragmentation:
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Benzylic Cleavage (Dominant Pathway): The most favorable fragmentation is the cleavage of the C-N bond between the benzylic carbon and the nitrogen. This results in the formation of the highly stable tropylium cation at m/z = 91 . This is a hallmark fragment for benzyl-containing compounds.[5]
-
Decarboxylation: Loss of the carboxylic acid group as CO₂ and H (45 Da) from the protonated molecule could lead to a fragment at m/z = 173 .
-
Loss of Water: The carboxylic acid group can facilitate the loss of a water molecule (18 Da), giving rise to a fragment at m/z = 200 .
Experimental Protocol: Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation for ESI.
-
Infusion: Infuse the sample solution directly into the mass spectrometer's ion source (e.g., ESI) at a low flow rate (e.g., 5-10 µL/min).
-
MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
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Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 218.1) as the precursor ion and subject it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).
-
Fragment Ion Scan: Acquire the spectrum of the resulting fragment ions to build the fragmentation pattern.
-
Data Analysis: Analyze the accurate masses of the precursor and fragment ions to confirm elemental compositions and propose fragmentation pathways.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Key Insights |
| Carboxylic Acid | O-H stretch | 2500-3300 | Very Broad, Strong | This extremely broad absorption is characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer and often overlaps with C-H stretches.[6] |
| Carbonyl | C=O stretch | 1700-1725 | Strong, Sharp | A very intense absorption confirming the presence of the carboxylic acid's carbonyl group.[2] |
| Aromatic Ring | C=C stretch | 1450-1600 | Medium-Weak, Sharp | Several sharp bands indicate the presence of the benzene ring. |
| Aromatic Ring | C-H bend (oop) | 690-770 | Strong | Bending vibrations for a monosubstituted benzene ring. |
| Aliphatic C-H | C-H stretch | 2850-3000 | Medium, Sharp | Stretching vibrations for the sp³ hybridized C-H bonds in the bicyclic core and benzylic position. |
| Carboxylic Acid | C-O stretch | 1210-1320 | Medium | Stretching of the carbon-oxygen single bond in the COOH group.[6] |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
-
Background Scan: Perform a background scan with no sample present. This is crucial to subtract the spectrum of the ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands corresponding to the molecule's functional groups.
Conclusion: A Unified Spectroscopic Portrait
The spectroscopic analysis of 3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid provides a complete structural picture. ¹H and ¹³C NMR define the precise connectivity and stereochemistry of the C-H framework. Mass spectrometry confirms the molecular formula and reveals characteristic fragmentation pathways dominated by the formation of the stable tropylium ion. Finally, IR spectroscopy provides rapid confirmation of the key carboxylic acid and aromatic functional groups. Together, these techniques offer a self-validating system for the unambiguous characterization of this important medicinal chemistry scaffold, ensuring its identity and purity for further research and development.
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Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. Available at: [Link]
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3-Benzyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid | 63618-03-1. J&K Scientific. Available at: [Link]
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Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. ResearchGate. Available at: [Link]
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Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid. Vapourtec. Available at: [Link]
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Development of Bicyclo[3.1.0]hexane-Based A3 Receptor Ligands: Closing the Gaps in the Structure–Affinity Relationships. MDPI. Available at: [Link]
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The conformations of bicyclo[3.1.0]hexane derivatives by 1H and... ResearchGate. Available at: [Link]
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